Levallorphan

Übersicht

Beschreibung

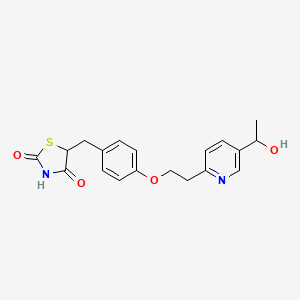

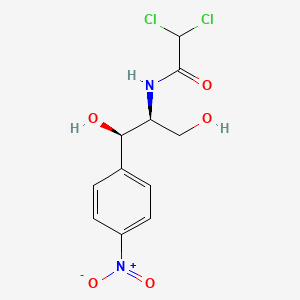

Levallorphan ist eine Verbindung aus der Morphinan-Familie, die für ihre Doppelfunktion als Opioid-Analgetikum und Opioid-Antagonist bekannt ist. Es wird hauptsächlich verwendet, um den Auswirkungen einer Opioid-Überdosis entgegenzuwirken und die durch Opioid-Analgetika und Barbiturate verursachte Atemdepression umzukehren. This compound wirkt als Antagonist am μ-Opioid-Rezeptor und als Agonist am κ-Opioid-Rezeptor, was es zu einer einzigartigen und vielseitigen Verbindung in medizinischen Anwendungen macht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Levallorphan kann über mehrere chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reduktion des entsprechenden Ketons, Levorphanol, unter Verwendung eines Reduktionsmittels wie Lithiumaluminiumhydrid (LiAlH4). Die Reaktion findet typischerweise in einem wasserfreien Ether-Lösungsmittel unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um reines this compound zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Herstellung von this compound eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst die Verwendung automatisierter Reaktoren und kontinuierlicher Durchflusssysteme, um konstante Reaktionsparameter zu gewährleisten. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Reinheit und Konzentration des Endprodukts zu überwachen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Levallorphan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu den entsprechenden N-Oxiden oxidiert werden.

Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid zu ihrem Alkoholderivat reduziert werden.

Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Stickstoffatom mit geeigneten Reagenzien alkyliert oder acyliert werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Acylchloride.

Hauptprodukte, die gebildet werden

Oxidation: N-Oxide von this compound.

Reduktion: Alkoholderivate.

Substitution: Alkylierte oder acylierte Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Wird in Studien verwendet, die Opioidrezeptoren und deren Signalwege betreffen.

Medizin: Wird in der klinischen Forschung eingesetzt, um die Opioidabhängigkeit zu verstehen und Behandlungen für Opioid-Überdosierungen zu entwickeln.

Industrie: Wird in der pharmazeutischen Industrie zur Formulierung von Medikamenten eingesetzt, die opioid-antagonistische Eigenschaften erfordern.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Opioidrezeptoren im zentralen Nervensystem bindet. Es wirkt als Antagonist am μ-Opioid-Rezeptor und blockiert die Wirkung von Opioiden wie Morphin. Gleichzeitig wirkt es als Agonist am κ-Opioid-Rezeptor und erzeugt analgetische Wirkungen. Diese Doppelfunktion ermöglicht es this compound, die durch Opioide verursachte Atemdepression umzukehren, während gleichzeitig ein gewisses Maß an Schmerzlinderung erhalten bleibt .

Wissenschaftliche Forschungsanwendungen

Levallorphan has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving opioid receptors and their signaling pathways.

Medicine: Utilized in clinical research to understand opioid addiction and to develop treatments for opioid overdose.

Industry: Applied in the pharmaceutical industry for the formulation of drugs that require opioid antagonistic properties.

Wirkmechanismus

Levallorphan exerts its effects by binding to opioid receptors in the central nervous system. It acts as an antagonist at the μ-opioid receptor, blocking the effects of opioids like morphine. Simultaneously, it acts as an agonist at the κ-opioid receptor, producing analgesic effects. This dual action allows this compound to reverse opioid-induced respiratory depression while maintaining some level of pain relief .

Vergleich Mit ähnlichen Verbindungen

Levallorphan wird häufig mit anderen Opioid-Antagonisten und -Agonisten verglichen:

Naloxon: Ähnlich wie this compound ist Naloxon ein Opioid-Antagonist, besitzt aber keine Agonisteneigenschaften am κ-Opioid-Rezeptor.

Naltrexon: Ein weiterer Opioid-Antagonist mit einer längeren Wirkdauer im Vergleich zu this compound.

Butorphanol: Ein Agonist-Antagonist mit ähnlicher κ-Opioid-Rezeptoraktivität, aber unterschiedlichen klinischen Anwendungen.

Liste ähnlicher Verbindungen

- Naloxon

- Naltrexon

- Butorphanol

- Nalorphin

- Oxilorphan

Die einzigartige Kombination von μ-Opioid-Rezeptor-Antagonismus und κ-Opioid-Rezeptor-Agonismus von this compound unterscheidet es von anderen Verbindungen und macht es zu einem wertvollen Werkzeug in klinischen und Forschungsumgebungen .

Eigenschaften

IUPAC Name |

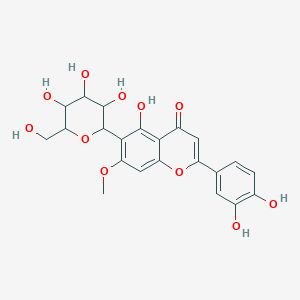

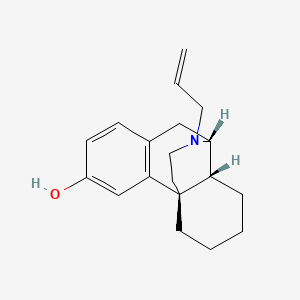

(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYUPQUCAUTOBP-QXAKKESOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023205 | |

| Record name | Levallorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 20 ML WATER; PRACTICALLY INSOL IN ETHER; INSOL IN CHLOROFORM; 1 G SOL IN ABOUT 60 ML ALCOHOL /TARTRATE/, SOL IN WATER; SPARINGLY SOL IN ETHANOL; INSOL IN CHLOROFORM & DIETHYL ETHER, 2.52e-02 g/L | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levallorphan antagonizes opioid effects by competing for the same receptor sites. It binds to the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3., SEE NARCOTIC ANTAGONISTS. ...ANTAGONISTS COMPETE WITH MORPHINE-LIKE DRUGS FOR STEREOSPECIFIC OPIOID RECEPTOR SITES & APPARENTLY OCCUPY THESE SITES WITHOUT INITIATING ANY RESPONSE. /NARCOTIC ANTAGONISTS/, SEE NARCOTIC ANTAGONISTS. ...IN ADDITION TO MAJOR OPIOID RECEPTOR, THERE IS SIMILAR BUT DISTINCT RECEPTOR...AT WHICH ANTAGONISTS...PRODUCE THEIR AGONISTIC EFFECTS. ... WHEN PROLONGED ACTION @ OPIOID RECEPTORS CAUSES PHYSICAL DEPENDENCE, PHYSIOLOGICAL SYSTEMS...DEVELOP...LATENT HYPEREXCITABILITY. /NARCOTIC ANTAGONISTS/ | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DILUTE ETHANOL | |

CAS No. |

152-02-3 | |

| Record name | Levallorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levallorphan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levallorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levallorphan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVALLORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353613BU4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-182 °C, CRYSTALS FROM ETHANOL; SPECIFIC OPTICAL ROTATION: -39 DEG @ 16 °C/D; MP: 176-177 °C /TARTRATE/, 181 °C | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)